PDE5 Inhibition: Potency and Selectivity
The 6-chloro-substituted derivative MBCQ (N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-chloroquinazolin-4-amine) demonstrates potent and highly selective inhibition of PDE5 (cGMP-specific phosphodiesterase) with an IC50 of 19 nM . Critically, MBCQ exhibits negligible activity against other PDE isozymes, with all IC50 values exceeding 100 μM . While direct head-to-head data for the unsubstituted parent compound is not available, this level of selectivity is not a general feature of all 6-substituted analogs, highlighting the unique contribution of the 6-chloro group to this specific profile.
| Evidence Dimension | PDE5 inhibition potency and PDE isozyme selectivity |
|---|---|
| Target Compound Data | IC50 = 19 nM for PDE5; all other PDE isozymes IC50 > 100 μM |
| Comparator Or Baseline | Parent quinazolin-4-amine scaffold (unsubstituted) and other 6-substituted analogs (e.g., 6-methoxy, 6-methyl) which do not exhibit this specific PDE5 selectivity profile. |
| Quantified Difference | >5,000-fold selectivity window for PDE5 over other PDE isozymes |
| Conditions | In vitro enzyme inhibition assays using recombinant PDE isozymes |
Why This Matters
For researchers requiring selective PDE5 inhibition without confounding off-target PDE effects, MBCQ derived from 6-chloroquinazolin-4-amine provides a >5,000-fold selectivity window, which is critical for data interpretation in cardiovascular and pulmonary hypertension studies.
